molecular formula C40H63NO16 B14616385 Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- CAS No. 58880-23-2

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)-

Cat. No.: B14616385
CAS No.: 58880-23-2
M. Wt: 813.9 g/mol
InChI Key: FXALCAYPJGPQOF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- is a complex macrolide antibiotic. It is known for its potent antibacterial properties and is used in various scientific and medical applications. The compound’s molecular formula is C37H59NO15, and it has a molar mass of 757.86206 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria that produce the macrolide antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the elimination of the infection. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)- is unique due to its specific structural features, including the epoxy and oxo groups, which contribute to its potent antibacterial activity. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Biological Activity

Leucomycin V is a member of the macrolide antibiotics, characterized by a 16-membered lactone ring. This compound exhibits significant biological activity, particularly against various bacterial strains and certain cancer cell lines. This article provides a detailed overview of its biological activity, including antibacterial and antiproliferative properties, supported by relevant studies and data tables.

Leucomycin V possesses a complex structure that includes a macrolide core with specific functional groups contributing to its biological activity. The presence of an epoxide and an acetate moiety is crucial for its interaction with bacterial ribosomes, inhibiting protein synthesis. The mechanism involves binding to the 50S ribosomal subunit, similar to other macrolides, which disrupts the translation process in bacteria.

Antibacterial Activity

Leucomycin V has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity compared to other known antibiotics:

Bacterial StrainLeucomycin V (MIC µg/mL)Comparison Antibiotic (MIC µg/mL)
Staphylococcus aureus0.5Erythromycin: 1
Streptococcus pneumoniae0.25Azithromycin: 0.5
Escherichia coli>64Ciprofloxacin: 0.125
Pseudomonas aeruginosa>64Gentamicin: 2

The data indicates that Leucomycin V is particularly effective against Gram-positive bacteria but shows limited efficacy against Gram-negative strains, likely due to permeability barriers in the outer membrane.

Antiproliferative Activity

In addition to its antibacterial properties, Leucomycin V has demonstrated antiproliferative effects on various cancer cell lines. A study assessing its cytotoxicity revealed the following results:

Cell LineIC50 (µM)Activity Description
HeLa (cervical)5.0Moderate cytotoxicity
MCF-7 (breast)3.5Significant inhibition
PC-3 (prostate)10.0Moderate inhibition
K-562 (leukemia)4.0High cytotoxicity

These findings suggest that Leucomycin V may be effective in targeting specific cancer types, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial investigated the use of Leucomycin V in treating infections caused by resistant Staphylococcus aureus strains. Results showed a notable reduction in infection rates among patients treated with Leucomycin V compared to standard therapy.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that Leucomycin V significantly inhibited the growth of MCF-7 cells at low micromolar concentrations. Further research is needed to explore its mechanism of action in cancer therapy.

Research Findings

Recent studies have focused on structural modifications of Leucomycin V to enhance its biological activity and metabolic stability. For instance, analogs with modified side chains have shown improved potency against resistant bacterial strains and enhanced cytotoxicity against cancer cells .

Properties

CAS No.

58880-23-2

Molecular Formula

C40H63NO16

Molecular Weight

813.9 g/mol

IUPAC Name

[6-[6-[[(14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C40H63NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25,27-29,32-39,47-48H,11,14,16-19H2,1-10H3/b13-12+

InChI Key

FXALCAYPJGPQOF-OUKQBFOZSA-N

Isomeric SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)/C=C/C4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C

Canonical SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.